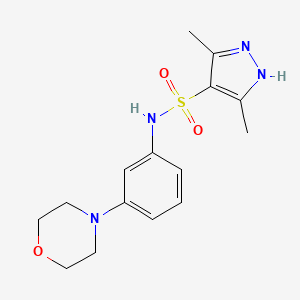
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's mechanism of action involves binding to a specific protein known as heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. By inhibiting HSP90, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide disrupts the activity of several signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its potential therapeutic applications in cancer and other diseases. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one of the limitations of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain cancer types.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, including:
1. Further optimization of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's chemical structure to improve its potency and selectivity as an HSP90 inhibitor.
2. Investigation of the potential therapeutic applications of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of the molecular mechanisms underlying 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's anti-inflammatory properties.
5. Development of new drug delivery systems to improve the bioavailability and efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide.
Conclusion:
In conclusion, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HSP90, which plays a critical role in cancer cell survival. Despite its limitations, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several advantages, including low toxicity and good bioavailability. Future research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide should focus on further optimization of its chemical structure, investigation of its potential therapeutic applications in other diseases, and evaluation of its efficacy in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-morpholin-4-ylphenyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of sulfamic acid. The resulting compound is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)17-16-11)23(20,21)18-13-4-3-5-14(10-13)19-6-8-22-9-7-19/h3-5,10,18H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGSEJPCFJMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6638567.png)
![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)
methanone](/img/structure/B6638587.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)